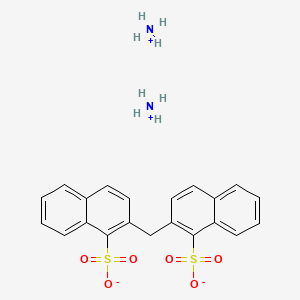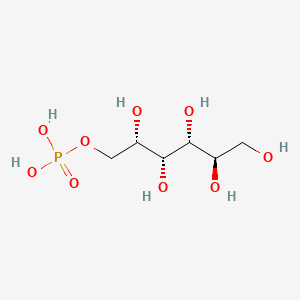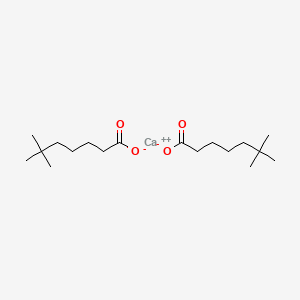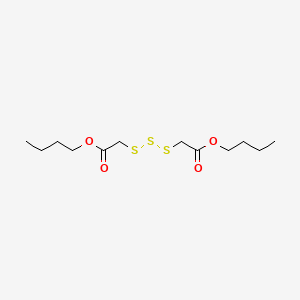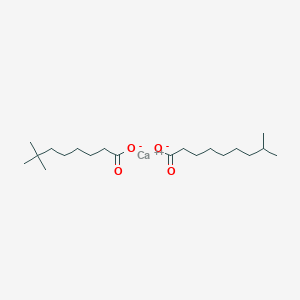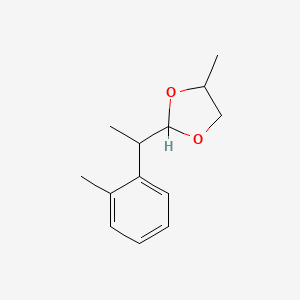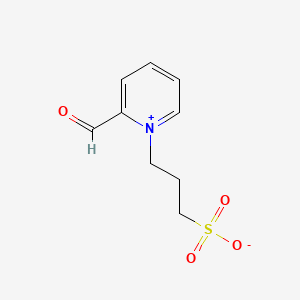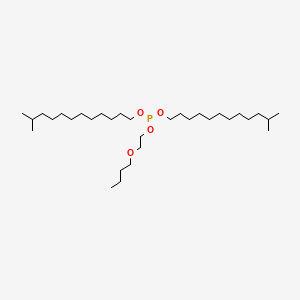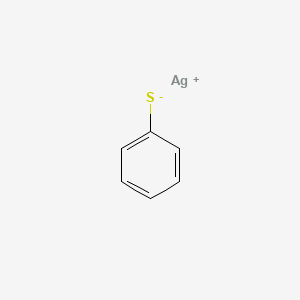
2,4-Bis(2-methylphenoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(2-methylphenoxy)-1-nitrobenzene is an organic compound with the molecular formula C20H19NO4 It is characterized by the presence of two 2-methylphenoxy groups attached to a benzene ring, along with a nitro group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 2,4-Bis(2-methylphenoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-methylphenoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 2,4-Bis(2-methylphenoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(2-methylphenoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(2-methylphenoxy)aniline: Similar structure but with an amino group instead of a nitro group.
2,4-Bis(2-methylphenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,4-Bis(2-methylphenoxy)-1-nitrobenzene is unique due to the presence of both 2-methylphenoxy groups and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
93980-94-0 |
|---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,4-bis(2-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H17NO4/c1-14-7-3-5-9-18(14)24-16-11-12-17(21(22)23)20(13-16)25-19-10-6-4-8-15(19)2/h3-13H,1-2H3 |
InChI Key |
AGUUXLHIEOFRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


